molecular formula C12H13ClN2 B11774846 2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B11774846
M. Wt: 220.70 g/mol
InChI Key: KPIAOPIPTRNUAD-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a chlorinated pyridine ring fused to a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and other reagents under specific conditions. For example, the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts are likely to be applied in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is unique due to its specific combination of a chlorinated pyridine ring and a carbonitrile group

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H13ClN2/c13-12-10(8-14)7-9-5-3-1-2-4-6-11(9)15-12/h7H,1-6H2

InChI Key

KPIAOPIPTRNUAD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)Cl

Origin of Product

United States

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